[Tyr11]-Somatostatin

Radioligand Binding Receptor Pharmacology Assay Optimization

Select [Tyr11]-Somatostatin for unbiased pan-SSTR screening and superior autoradiography. Tyr11 substitution enables radioiodination with lower non-specific binding vs N-terminal analogs. Preferred radioligand for tumor SSTR autoradiography (Kd=0.59 nM in SCLC) and distinct from octreotide in trafficking assays due to rapid endosomal degradation kinetics. Essential for validating novel somatostatin analog stability.

Molecular Formula C76H104N18O20S2
Molecular Weight 1653.9 g/mol
Cat. No. B13812230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr11]-Somatostatin
Molecular FormulaC76H104N18O20S2
Molecular Weight1653.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O
InChIInChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
InChIKeyYYMCVZDODOMTDK-XEKBYUQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr11]-Somatostatin-14: A Tyrosine-Modified Tetradecapeptide for High-Fidelity Somatostatin Receptor Research and Radioligand Development


[Tyr11]-Somatostatin-14 is a synthetic analog of the endogenous tetradecapeptide hormone somatostatin-14, wherein the eleventh amino acid residue is substituted with tyrosine (Tyr11). This single-point modification confers unique physicochemical and pharmacological properties that distinguish it from native somatostatin-14 and clinically used analogs such as octreotide and lanreotide [1]. As a full agonist of the somatostatin receptor family (SSTR1-5), [Tyr11]-somatostatin-14 retains the broad receptor-binding profile of the native hormone, unlike synthetic analogs that exhibit restricted subtype selectivity [2]. The compound is predominantly employed as a radioligand ([125I-Tyr11]-somatostatin-14) for receptor binding assays, autoradiography, and mechanistic studies of receptor internalization and trafficking [3].

Why Generic Somatostatin-14 or Clinical Analogs Cannot Substitute for [Tyr11]-Somatostatin-14 in Critical Experimental Contexts


Direct substitution of [Tyr11]-somatostatin-14 with native somatostatin-14 or clinically optimized analogs such as octreotide and lanreotide is precluded by fundamental differences in receptor binding pharmacology, metabolic stability, and cellular trafficking fate [1]. Native somatostatin-14 lacks the Tyr11 residue essential for radioiodination, limiting its utility as a radioligand without structural perturbation. Conversely, clinical analogs like octreotide and lanreotide exhibit biased receptor selectivity profiles—predominantly targeting SSTR2 and SSTR5 with negligible affinity for SSTR1 and SSTR4—thereby failing to recapitulate the pan-receptor binding spectrum of [Tyr11]-somatostatin-14 required for comprehensive receptor screening and mechanistic studies [2]. Furthermore, critical differences in intracellular processing pathways—wherein [Tyr11]-somatostatin-14 undergoes rapid endosomal degradation while octreotide is recycled intact—render these compounds non-interchangeable for assays quantifying receptor internalization, trafficking dynamics, or in vivo imaging contrast [3].

Quantitative Evidence Guide: [Tyr11]-Somatostatin-14 Differentiation from Somatostatin-14, Octreotide, and Lanreotide


Reduced Non-Specific Binding in Membrane Receptor Preparations

[Tyr11]-somatostatin-14 exhibits significantly lower non-specific binding to membrane receptor preparations compared to N-terminally modified radioligands such as [125I-Tyr1]-somatostatin-14. The relocation of the tyrosine residue to position 11, away from the N-terminus, substantially reduces non-specific membrane adherence, thereby improving assay signal-to-noise ratio and reliability [1]. This property directly addresses a key limitation of earlier somatostatin radioligands, which were plagued by high non-specific binding that confounded receptor quantification in normal tissues [1].

Radioligand Binding Receptor Pharmacology Assay Optimization

Pan-Receptor Binding Profile vs. Clinical Analog Subtype Selectivity

[Tyr11]-somatostatin-14 retains the broad receptor-binding profile of native somatostatin-14, exhibiting high affinity for all five somatostatin receptor subtypes (SSTR1-5). In direct contrast, the clinically employed synthetic analogs octreotide and lanreotide display highly restricted selectivity, binding predominantly to SSTR2 with moderate affinity for SSTR5 and SSTR3, and negligible affinity for SSTR1 and SSTR4 [1]. This differential selectivity is further evidenced by functional internalization studies: cells expressing SSTR1, SSTR2, and SSTR3 all undergo agonist-induced internalization upon stimulation with [Tyr11]-somatostatin-14, whereas octreotide and somatostatin-28 elicit subtype-specific internalization responses that do not fully overlap with the natural ligand profile [2].

Receptor Binding Subtype Selectivity Somatostatin Receptors

Intracellular Degradation Fate: Distinguishing [Tyr11]-Somatostatin-14 from Octreotide in Trafficking Assays

Following SSTR3-mediated endocytosis, [125I]Tyr11-somatostatin-14 is rapidly degraded within intracellular vesicles in an ammonium chloride-sensitive manner, with the radiolabeled peptide being hydrolyzed and released from the cell [1]. In stark contrast, [125I]Tyr1-octreotide accumulates intracellularly and is released from the cell as an intact, non-degraded peptide [1]. This differential intracellular processing is not unique to SSTR3; analogous findings were observed for SSTR2A, where [125I]Tyr11-somatostatin-14 was rapidly hydrolyzed by endosomal endopeptidases including endothelin-converting enzyme-1 (ECE-1), while octreotide remained intact and was recycled to the extracellular space [2]. These divergent fates directly impact cellular responsiveness to repeated agonist stimulation and influence the interpretation of receptor scintigraphy imaging data [2].

Receptor Internalization Endosomal Degradation Peptide Trafficking

Superior Radioligand Affinity for Tumor SSTR Detection vs. Clinical Analog [Tyr3]-SMS 201-995

In differentiated ovarian tumor specimens, [125I-Tyr11]-somatostatin-14 exhibited higher receptor binding affinity (Kd = 4.6 nM) compared to the octapeptide radioligand [125I-Tyr3]-SMS 201-995 [1]. Competitive displacement experiments demonstrated that somatostatin-14 and somatostatin-28 radioligands bound tumor SSTRs with consistently higher affinity than the octapeptide analog [1]. This superior affinity enhances detection sensitivity for tumors expressing lower receptor densities, directly impacting the success rate of in vitro diagnostic autoradiography and the development of targeted imaging agents.

Tumor Imaging Receptor Autoradiography Somatostatin Receptors

Validated Binding Parameters in Clinically Relevant Tumor Models

[125I-Tyr11]-somatostatin-14 binding to human small cell lung carcinoma (SCLC) membranes (NCI-H69 cell line) was monophasic and of high affinity, with a dissociation constant (Kd) of 0.59 ± 0.02 nM and a maximum binding capacity (Bmax) of 173 ± 2.4 fmol/mg protein [1]. In contrast, when tested against mouse somatostatin receptors in AtT-20 cells, the unlabeled somatostatin-14 peptide exhibited an IC50 of approximately 1,300 nM, indicating substantially lower apparent affinity in this cellular context [2]. This 2,200-fold difference underscores the importance of using the Tyr11-modified radioligand for accurate receptor quantification in human tumor tissues rather than relying on native peptide displacement data.

Small Cell Lung Carcinoma Tumor Receptors Binding Kinetics

Comparative Degradation Kinetics in Gut Epithelial Preparations

In basolateral membrane vesicles prepared from pig small intestinal epithelial cells, [125I-Tyr11]-somatostatin-14 undergoes rapid proteolytic degradation at 37°C, with defined cleavage sites identified between Ala1-Gly2, Phe6-Phe7, Phe7-Trp8, and Thr10-Phe11 [1]. Under identical conditions, the degradation rate of a somatostatin-28 analog ([125I-Leu8, D-Trp22, Tyr25]-somatostatin-28) was more than 20-fold slower, demonstrating enhanced metabolic stability [1]. The rapid degradation profile of [Tyr11]-somatostatin-14 in this ex vivo model mirrors its short plasma half-life in vivo and contrasts sharply with the extended stability of synthetic clinical analogs designed for therapeutic durability.

Peptide Stability Proteolytic Degradation Gastrointestinal Models

Optimal Research and Industrial Applications for [Tyr11]-Somatostatin-14 Based on Quantified Differentiation Evidence


High-Sensitivity Somatostatin Receptor Autoradiography in Tumor Pathology and Neuroscience

[125I-Tyr11]-somatostatin-14 is the preferred radioligand for in vitro receptor autoradiography in tumor specimens and brain tissue sections. Its significantly lower non-specific binding compared to N-terminally modified analogs [1] enhances signal-to-noise ratio, while its higher affinity for tumor SSTRs relative to octapeptide-based radioligands such as [125I-Tyr3]-SMS 201-995 (Kd = 4.6 nM) [2] improves detection sensitivity for low-receptor-density tumors, including differentiated ovarian carcinomas and small cell lung carcinomas (Kd = 0.59 nM in NCI-H69 membranes) [3].

Mechanistic Studies of Agonist-Induced Receptor Internalization and Intracellular Peptide Trafficking

The divergent intracellular fates of [125I]Tyr11-somatostatin-14 (rapid endosomal degradation and metabolite release) versus [125I]Tyr1-octreotide (accumulation and intact peptide recycling) make this compound essential for dissecting post-endocytic sorting pathways [4]. This property is uniquely valuable for studying SSTR3- and SSTR2A-mediated trafficking, endosomal peptidase activity (including ECE-1-mediated cleavage), and the mechanistic basis of functional differences between native peptides and therapeutic analogs [5].

Comprehensive SSTR Subtype Profiling and Pan-Receptor Binding Assays

Unlike clinical analogs that exhibit restricted subtype selectivity (octreotide/lanreotide: high SSTR2, negligible SSTR1/SSTR4), [Tyr11]-somatostatin-14 retains the full pan-receptor binding profile of native somatostatin-14 [6]. This makes it the only suitable radioligand for unbiased receptor screening campaigns, competitive binding studies across all five SSTR subtypes, and functional assays requiring full receptor agonism (SSTR1-3 internalization confirmed) [7].

Peptide Stability and Metabolism Studies in Ex Vivo and In Vivo Models

The rapid proteolytic degradation profile of [125I-Tyr11]-somatostatin-14 in intestinal membrane vesicles (>20-fold faster than stabilized somatostatin-28 analogs) [8] accurately models the metabolic lability of endogenous somatostatin. This compound is thus the gold-standard tracer for validating the enhanced stability of novel therapeutic somatostatin analogs in pharmacokinetic studies, hepatic clearance assays, and gastrointestinal degradation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Tyr11]-Somatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.